REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[C:7](=[O:8])[CH:6]=[CH:5][CH2:4][CH2:3]1.[CH:10]([C:13]([CH3:15])=O)([CH3:12])[CH3:11].[CH:16](C=C)=O>>[CH3:1][C:2]1([CH3:9])[CH2:3][CH2:4][CH:5]2[CH:6]([CH:15]([CH3:16])[CH:13]=[C:10]([CH3:12])[CH2:11]2)[CH:7]1[OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC=CC1=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(=O)C
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(C2C(C=C(CC2CC1)C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |